molecular formula C14H19BO4 B6327963 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine CAS No. 2246621-26-9

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine

Katalognummer B6327963
CAS-Nummer: 2246621-26-9
Molekulargewicht: 262.11 g/mol
InChI-Schlüssel: QHIMQENSJUHHHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine (7-DMBD) is a boron-containing heterocyclic compound that has been studied for its potential application in various fields of scientific research. 7-DMBD is a member of the boron-containing heterocyclic family of compounds and is known for its unique chemical and physical properties. 7-DMBD has been studied for its use as a synthetic intermediate, a catalyst, and a biological agent.

Wissenschaftliche Forschungsanwendungen

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in various fields of scientific research, including catalysis, organic synthesis, and biochemistry. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been used as a catalyst in the synthesis of organic compounds, such as amines, nitriles, and alcohols. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has also been used as a synthetic intermediate for the synthesis of pharmaceuticals and other bioactive compounds. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in biochemistry, including its use as a potential inhibitor of enzymes and as a potential therapeutic agent.

Wirkmechanismus

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is a boron-containing heterocyclic compound that has been studied for its potential application in various fields of scientific research. The mechanism of action of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is not well understood, but it is believed to involve the formation of a boron-containing complex with a biomolecule, such as an enzyme or receptor. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is believed to interact with the biomolecule in a manner that results in the inhibition or activation of the activity of the biomolecule.
Biochemical and Physiological Effects
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in various fields of scientific research, including its potential use as a therapeutic agent. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of receptors, and the modulation of gene expression. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial effects.

Vorteile Und Einschränkungen Für Laborexperimente

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several advantages and limitations for use in laboratory experiments. One of the advantages of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is its low cost and availability. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is also relatively easy to synthesize and can be synthesized from a variety of starting materials. However, 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several limitations, including its low solubility in water and its low stability in the presence of oxygen and light.

Zukünftige Richtungen

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several potential future directions for research, including its potential use as a therapeutic agent, its potential use as a catalyst for organic synthesis, and its potential use as an inhibitor of enzymes. Additionally, future research could focus on the development of new synthesis methods for 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine and the development of new methods for the determination of its biochemical and physiological effects. Finally, future research could focus on the development of new and improved methods for the detection and quantification of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine in biological samples.

Synthesemethoden

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine can be synthesized from a variety of starting materials, including boron-containing compounds, such as boron trifluoride, boron trichloride, and boron tribromide. The synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine can be accomplished through a variety of methods, including a microwave-assisted synthesis, a solid-phase synthesis, and a liquid-phase synthesis. The microwave-assisted synthesis is the most commonly used method for the synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine and involves the reaction of boron-containing compounds with the appropriate reagents in the presence of microwave radiation. The solid-phase synthesis involves the use of a polymeric support to facilitate the formation of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine. The liquid-phase synthesis involves the reaction of boron-containing compounds with the appropriate reagents in a solvent.

Eigenschaften

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-14(2)9-18-15(19-10-14)11-4-5-12-13(8-11)17-7-3-6-16-12/h4-5,8H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMQENSJUHHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.